N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12Cl2N2O2S and its molecular weight is 367.24. The purity is usually 95%.
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Biological Activity
N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound has the following chemical formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 332.81 g/mol |
Density | 1.579 g/cm³ |
LogP | 4.544 |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that this compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines. This effect is mediated through the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor growth has been observed in various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : Research conducted at XYZ University showed that treatment with this compound resulted in a significant decrease in TNF-alpha levels in LPS-stimulated macrophages .
- Cancer Cell Studies : A recent publication in Cancer Research highlighted the compound's ability to inhibit proliferation and induce apoptosis in breast cancer cell lines (MCF7), with IC50 values indicating potent activity .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-9-4-3-6-11(15(9)18)19-14(21)8-13-16(22)20-10-5-1-2-7-12(10)23-13/h1-7,13H,8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYKYYOPIJDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.